N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide
Description
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide is a chemical compound that has garnered interest in various scientific fields due to its unique structural properties and potential applications. This compound features a morpholine ring, a sulfonamide group, and a chlorinated ethoxyphenyl moiety, which contribute to its distinctive chemical behavior and reactivity.
Properties
IUPAC Name |
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19ClN2O4S/c1-2-20-13-4-3-11(9-12(13)14)10-15-21(17,18)16-5-7-19-8-6-16/h3-4,9,15H,2,5-8,10H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CZZSOLSHFHUVPP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C=C(C=C1)CNS(=O)(=O)N2CCOCC2)Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19ClN2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.82 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide typically involves multiple steps, starting with the preparation of the key intermediates. One common synthetic route includes:
Preparation of (3-chloro-4-ethoxyphenyl)methanol: This intermediate can be synthesized by reacting 3-chloro-4-ethoxybenzaldehyde with a reducing agent such as sodium borohydride in an appropriate solvent like ethanol.
Formation of the sulfonamide: The (3-chloro-4-ethoxyphenyl)methanol is then reacted with morpholine and a sulfonyl chloride, such as p-toluenesulfonyl chloride, under basic conditions (e.g., using triethylamine) to form the desired sulfonamide.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic route to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis equipment, and rigorous purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom on the phenyl ring can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The ethoxy group and the sulfonamide moiety can participate in oxidation and reduction reactions, respectively.
Hydrolysis: The sulfonamide group can be hydrolyzed under acidic or basic conditions to yield the corresponding sulfonic acid and amine.
Common Reagents and Conditions
Substitution: Nucleophiles such as amines or thiols in the presence of a base (e.g., sodium hydroxide).
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Hydrolysis: Acidic (e.g., hydrochloric acid) or basic (e.g., sodium hydroxide) conditions.
Major Products
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: Oxidized forms of the ethoxy group, such as aldehydes or carboxylic acids.
Reduction: Reduced forms of the sulfonamide, potentially leading to amines.
Hydrolysis: Sulfonic acids and amines.
Scientific Research Applications
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide involves its interaction with specific molecular targets. The sulfonamide group can mimic the structure of natural substrates, allowing the compound to bind to enzymes or receptors and modulate their activity. The chlorinated ethoxyphenyl moiety may enhance the compound’s binding affinity and specificity for certain targets, leading to its observed biological effects .
Comparison with Similar Compounds
N-[(3-chloro-4-ethoxyphenyl)methyl]morpholine-4-sulfonamide can be compared with other sulfonamide derivatives and morpholine-containing compounds:
Sulfonamide Derivatives: Compounds such as sulfanilamide and sulfamethoxazole, which are known for their antimicrobial properties.
Morpholine-Containing Compounds: Compounds like morpholine-4-carboxamide and morpholine-4-sulfonic acid, which have diverse applications in chemistry and biology.
The unique combination of the chlorinated ethoxyphenyl moiety with the morpholine and sulfonamide groups distinguishes this compound from these similar compounds, potentially offering enhanced biological activity and specificity .
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